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molecular formula C13H14O3 B8805066 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanone CAS No. 80912-60-3

4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanone

Cat. No. B8805066
M. Wt: 218.25 g/mol
InChI Key: ZTNXPEAVOZZOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05595993

Procedure details

A solution of 8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4,5]decane in acetone was reacted as described in example 4 to give the product (87%, mp: 92°-93.5° C.). Calc'd for C13H14O3 : C, 71.55%; H, 6.47%. Found: C, 71.37%; H, 6.43%.
Name
8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4,5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]3[CH2:19][CH2:18][C:13]4(OCC[O:14]4)[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1>CC(C)=O>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]3[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
8-(1,3-benzodioxol-5-yl)-1,4-dioxaspiro[4,5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2CCC1(OCCO1)CC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2CCC(CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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